cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by its two hydroxyl groups and a nitrogen atom within a bicyclic framework, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a nitrogen atom within the bicyclic structure. This combination of features allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1R,4S,5S,6R)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4-,5+/m0/s1 |
InChI Key |
XTCGLTVNRHPGDH-SKNVOMKLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([C@@H]1NC2=O)O)O |
Canonical SMILES |
C1C2C(C(C1NC2=O)O)O |
Origin of Product |
United States |
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